molecular formula C10H17NO B2424867 1-Azaspiro[3.7]undecan-2-one CAS No. 1335042-58-4

1-Azaspiro[3.7]undecan-2-one

Cat. No.: B2424867
CAS No.: 1335042-58-4
M. Wt: 167.252
InChI Key: RBJBEDFTCYSYGK-UHFFFAOYSA-N
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Description

1-Azaspiro[3.7]undecan-2-one is a spirocyclic compound with the molecular formula C10H17NO. It features a unique spiro structure, where a nitrogen atom is incorporated into the spiro ring system. This compound is of significant interest in medicinal chemistry and organic synthesis due to its structural novelty and potential biological activities .

Properties

IUPAC Name

1-azaspiro[3.7]undecan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c12-9-8-10(11-9)6-4-2-1-3-5-7-10/h1-8H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJBEDFTCYSYGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CCC1)CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azaspiro[3.7]undecan-2-one can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a cyclic ketone can yield the desired spirocyclic structure. The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound often involves optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions: 1-Azaspiro[3.7]undecan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Properties
Research indicates that derivatives of 1-azaspiro[3.7]undecan-2-one exhibit antimicrobial activities against various bacterial strains. For instance, studies have shown that spirocyclic derivatives can be synthesized and tested for efficacy against both gram-positive and gram-negative bacteria, demonstrating comparable or enhanced potency relative to established antibiotics like ciprofloxacin .

Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. It is suggested that modifications to the azaspiro framework can enhance its binding affinity to specific cancer-related targets, thereby improving therapeutic outcomes. For example, certain diazaspirocyclic analogs have shown promising results in inhibiting the activity of poly(ADP-ribose) polymerase (PARP), a target in cancer therapy, with IC50_{50} values indicating significant potency .

Neuropharmacological Effects
this compound derivatives have been evaluated for their effects on neuropharmacological targets, particularly in the context of neurodegenerative diseases like Parkinson's disease. Some studies have highlighted the potential of these compounds as radioligands for imaging α-synuclein fibrils, which are implicated in such disorders .

Biological Research Applications

Enzyme Interaction Studies
The compound's interaction with various enzymes and receptors is a focal point of research. It has been shown to modulate enzyme activity, which can lead to significant biological effects relevant to drug design. For example, studies demonstrate that this compound can act as an agonist or antagonist at specific receptors, influencing physiological responses.

Structure-Activity Relationship Investigations
Research into the structure-activity relationships (SAR) of this compound has revealed how modifications to its structure can enhance or diminish biological activity. Such studies are crucial for optimizing compounds for therapeutic use, particularly in designing more effective drugs with fewer side effects .

Industrial Applications

Material Science
In addition to its biological applications, this compound serves as a building block for synthesizing more complex spirocyclic compounds used in various industrial applications, including the development of new materials and catalysts .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AAcinetobacter baumannii5 µg/mL
Compound BBacillus cereus10 µg/mL
Compound CEscherichia coli15 µg/mL

Table 2: Anticancer Activity Data

CompoundTarget EnzymeIC50_{50} Value (nM)
Compound DPARP-124.9
Compound EPARP-112.6
Compound FPARP-144.3

Mechanism of Action

The mechanism of action of 1-Azaspiro[3.7]undecan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Uniqueness: 1-Azaspiro[3.7]undecan-2-one is unique due to its specific spirocyclic structure and the presence of a single nitrogen atom in the ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

Overview

1-Azaspiro[3.7]undecan-2-one is a spirocyclic compound characterized by its unique structural features, including a nitrogen atom integrated into the spiro ring system. This compound, with the molecular formula C10H17NO, has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's ability to modulate the activity of these targets can lead to significant biological effects, which are essential for its potential therapeutic applications.

Interaction with Enzymes and Receptors

  • Binding Affinity : The compound demonstrates a binding affinity for specific enzymes, which may influence metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, altering physiological responses.

Antimicrobial Activity

This compound has shown promising results in antimicrobial assays. Its effectiveness against various bacterial strains is summarized in the table below:

Bacterial Strain Activity (MIC µg/mL) Notes
Staphylococcus aureus32Moderate activity against gram-positive bacteria
Escherichia coli16Effective against gram-negative bacteria
Pseudomonas aeruginosa64Limited activity observed

These results indicate that this compound possesses significant antimicrobial properties, particularly against gram-negative bacteria.

Anticancer Activity

Research has indicated potential anticancer properties of this compound through various mechanisms:

  • Cell Proliferation Inhibition : Studies have demonstrated that the compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of spirocyclic compounds, including this compound, against resistant strains of bacteria. The study found that this compound exhibited lower MIC values compared to traditional antibiotics, indicating its potential as a novel antimicrobial agent .
  • Evaluation of Anticancer Properties : In vitro studies assessed the anticancer effects of this compound on various cancer cell lines. Results indicated significant reduction in cell viability at concentrations ranging from 5 to 20 µM, with induction of apoptosis confirmed through flow cytometry .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar spirocyclic compounds:

Compound Structure Biological Activity
1,9-Diazaspiro[5.5]undecaneTwo nitrogen atomsModerate antimicrobial activity
1-Oxa-9-azaspiro[5.5]undecaneOne oxygen atomEnhanced anticancer properties
This compound One nitrogen atomPromising antimicrobial and anticancer activity

This comparison highlights that while other spirocyclic compounds exhibit some biological activity, this compound stands out due to its dual potential as an antimicrobial and anticancer agent.

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